molecular formula C6H7N3O B14595632 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- CAS No. 59734-10-0

1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)-

Cat. No.: B14595632
CAS No.: 59734-10-0
M. Wt: 137.14 g/mol
InChI Key: FQOAGBFETJSKSC-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is a derivative of 1,2,3-triazole, a five-membered ring compound containing two carbon atoms and three nitrogen atoms. This compound is known for its stability and versatility, making it a valuable building block in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole derivatives can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes. This reaction can be catalyzed by copper or ruthenium to yield 1,4- or 1,5-disubstituted triazoles, respectively . Another method involves the oxidative coupling of glyoxal, hydrazine, and sodium nitrite .

Industrial Production Methods: Industrial production often employs continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for high yields and functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- involves its ability to interact with various molecular targets and pathways. It can act as a proton conductor in polymer electrolyte membranes, promoting intermolecular proton-transfer mechanisms . Additionally, it can modulate receptors such as the PXR receptor, providing insights into receptor-specific drug design .

Comparison with Similar Compounds

Properties

CAS No.

59734-10-0

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-methyl-1-(triazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C6H7N3O/c1-5(2)6(10)9-4-3-7-8-9/h3-4H,1H2,2H3

InChI Key

FQOAGBFETJSKSC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C=CN=N1

Origin of Product

United States

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